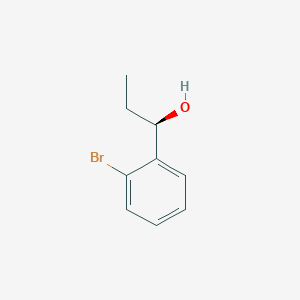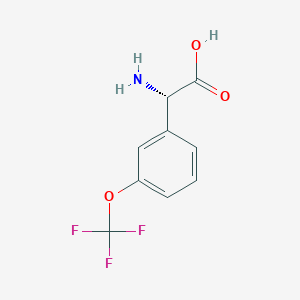
3,4,5-trifluoro-N-(2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trifluoro-N-(2-metilpropil)benzamida es un compuesto químico con la fórmula molecular C11H12F3NO. Se caracteriza por la presencia de tres átomos de flúor unidos al anillo de benceno y un grupo N-(2-metilpropil) unido al grupo funcional amida. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,4,5-trifluoro-N-(2-metilpropil)benzamida normalmente implica la reacción de cloruro de 3,4,5-trifluorobenzoilo con 2-metilpropilamina. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se agita generalmente a temperatura ambiente durante varias horas para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 3,4,5-trifluoro-N-(2-metilpropil)benzamida puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3,4,5-Trifluoro-N-(2-metilpropil)benzamida puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de sustitución: Los átomos de flúor en el anillo de benceno pueden ser sustituidos por otros nucleófilos en condiciones apropiadas.
Reacciones de reducción: El grupo amida puede reducirse a una amina utilizando agentes reductores como el hidruro de aluminio y litio.
Reacciones de oxidación: El compuesto puede sufrir reacciones de oxidación para formar ácidos carboxílicos correspondientes u otros productos oxidados.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en disolventes apróticos polares como el dimetilsulfóxido (DMSO) o la dimetilformamida (DMF).
Reacciones de reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) en condiciones anhidras.
Reacciones de oxidación: Se utilizan agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en medios ácidos o básicos.
Principales productos formados
Reacciones de sustitución: Los principales productos son benzamidas sustituidas con diferentes grupos funcionales que reemplazan a los átomos de flúor.
Reacciones de reducción: El principal producto es la amina correspondiente.
Reacciones de oxidación: Los principales productos son ácidos carboxílicos u otros derivados oxidados.
Aplicaciones Científicas De Investigación
3,4,5-Trifluoro-N-(2-metilpropil)benzamida se utiliza en diversas aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única fluorada lo hace valioso en el desarrollo de nuevos materiales y productos farmacéuticos.
Biología: El compuesto se utiliza en estudios que implican la inhibición de enzimas y las interacciones proteína-ligando. Su capacidad para interactuar con macromoléculas biológicas lo convierte en una herramienta útil en la investigación bioquímica.
Medicina: La investigación sobre este compuesto incluye su posible uso como candidato a fármaco para diversas aplicaciones terapéuticas. Su estructura fluorada puede mejorar la estabilidad metabólica y la biodisponibilidad de las moléculas de fármacos.
Industria: Se utiliza en el desarrollo de agroquímicos, polímeros y otros productos industriales. Sus propiedades químicas únicas lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 3,4,5-trifluoro-N-(2-metilpropil)benzamida implica su interacción con dianas moleculares específicas. Los átomos de flúor en el anillo de benceno pueden formar fuertes interacciones con proteínas y enzimas, inhibiendo potencialmente su actividad. El grupo amida también puede participar en enlaces de hidrógeno y otras interacciones con macromoléculas biológicas. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
3,4,5-Trifluorobenzamida: Estructura similar pero carece del grupo N-(2-metilpropil).
3,4,5-Trifluorobenzaldehído: Contiene un grupo aldehído en lugar de un grupo amida.
5-Bromo-2,3,4-trifluoro-N,N-dimetilbenzamida: Contiene un átomo de bromo y grupos N,N-dimetil en lugar del grupo N-(2-metilpropil).
Singularidad
3,4,5-Trifluoro-N-(2-metilpropil)benzamida es única debido a la presencia del grupo N-(2-metilpropil), que puede influir en su reactividad química y actividad biológica. Los grupos trifluorometil en el anillo de benceno también contribuyen a sus propiedades distintivas, lo que lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H12F3NO |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
3,4,5-trifluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H12F3NO/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5H2,1-2H3,(H,15,16) |
Clave InChI |
JPBAPQSROVDLSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C1=CC(=C(C(=C1)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)


![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11823033.png)
![(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)


![5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823065.png)

![3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid](/img/structure/B11823077.png)




